molecular formula C11H12O3 B1637132 Methyl 2-methyl-3-oxo-3-phenylpropanoate CAS No. 29540-54-3

Methyl 2-methyl-3-oxo-3-phenylpropanoate

Cat. No.: B1637132
CAS No.: 29540-54-3
M. Wt: 192.21 g/mol
InChI Key: ZYGFNEGLHJHNOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-methyl-3-oxo-3-phenylpropanoate is an organic compound with the molecular formula C11H12O3. It is also known by other names such as methyl benzoylpropionate and methyl α-benzoyl-α-methylacetate . This compound is a methyl ester derivative and is characterized by its phenyl group attached to a propanoate backbone.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-methyl-3-oxo-3-phenylpropanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and substituted esters, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Methyl 2-methyl-3-oxo-3-phenylpropanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-methyl-3-oxo-3-phenylpropanoate involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymatic reactions, leading to the formation of various metabolites. The phenyl group and ester functionality play crucial roles in its reactivity and interaction with biological molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-methyl-3-oxo-3-phenylpropanoate is unique due to the presence of both a phenyl group and a methyl group on the propanoate backbone. This unique structure imparts distinct chemical and physical properties, making it valuable in various synthetic and industrial applications .

Properties

IUPAC Name

methyl 2-methyl-3-oxo-3-phenylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O3/c1-8(11(13)14-2)10(12)9-6-4-3-5-7-9/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYGFNEGLHJHNOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C1=CC=CC=C1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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